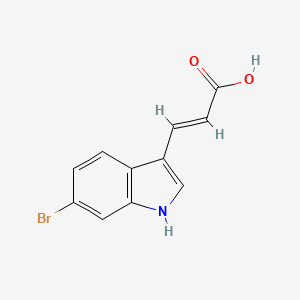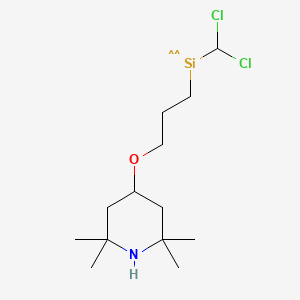
Glicina, N-(N-L-gamma-glutamil-D-cisteinil)-
Descripción general
Descripción
Glycine, N-(N-L-gamma-glutamyl-D-cysteinyl)-, commonly known as glutathione, is a tripeptide composed of glutamate, cysteine, and glycine. It plays crucial roles in cellular antioxidant defense, nutrient metabolism, and the regulation of cellular events, including gene expression, cell proliferation, and apoptosis (Wu et al., 2004).
Synthesis Analysis
The synthesis of glutathione from glutamate, cysteine, and glycine is sequentially catalyzed by two cytosolic enzymes: gamma-glutamylcysteine synthetase and glutathione synthetase. This synthesis is regulated primarily by gamma-glutamylcysteine synthetase activity, cysteine availability, and glutathione feedback inhibition. Adequate protein nutrition is crucial for maintaining glutathione homeostasis (Wu et al., 2004).
Molecular Structure Analysis
Glutathione’s unique structure, with a gamma-glutamyl bond, is essential for its biological function. Its synthesis involves the formation of a gamma-carboxyl linkage from glutamate to cysteine, which is a unique and vital step catalyzed by glutamate cysteine ligase (Franklin et al., 2009).
Chemical Reactions and Properties
Glutathione participates in various chemical reactions, including serving as a substrate for gamma-glutamyl transpeptidases. These enzymes are known to hydrolyze and transfer the glutamyl moiety of glutathione to water or acceptor amino acids, playing a critical role in its metabolic pathways (Martin & Slovin, 2000).
Physical Properties Analysis
Glutathione exists in reduced (GSH) and oxidized (GSSG) forms in cells, with the GSH/GSSG ratio serving as a critical indicator of cellular oxidative stress. The unique physical properties and distribution of glutathione across different cell compartments are essential for its role in maintaining redox balance within the cell (Bollenbach & Tsikas, 2022).
Chemical Properties Analysis
Glutathione's chemical properties, such as its ability to donate electrons and participate in conjugation reactions, underpin its role as a major antioxidant. Its thiol group is highly reactive towards free radicals and peroxides, neutralizing them and preventing cellular damage. The synthesis, metabolism, and regulatory mechanisms of glutathione are adapted to support these chemical properties, ensuring efficient antioxidant defense and signaling within the cell (Wu et al., 2004).
Aplicaciones Científicas De Investigación
Piezoelectricidad y biocompatibilidad
La glicina, el aminoácido más simple, se considera un biomaterial funcional prometedor debido a su excelente biocompatibilidad y fuerte piezoelectricidad fuera del plano {svg_1}. Las aplicaciones prácticas requieren que las películas de glicina se fabriquen con su fuerte dirección polar piezoeléctrica 〈001〉 alineada con el grosor de la película {svg_2}.
Integridad de la barrera hematoencefálica (BBB)
La activación de los receptores NMDA no clásicos por la glicina deteriora la función de barrera de las células endoteliales cerebrales {svg_3}. Esto sugiere que la glicina juega un papel en el mantenimiento de la integridad de la BBB, que es necesaria para mantener la homeostasis del sistema nervioso central (SNC) {svg_4}.
Neuroprotección
La internalización del receptor NMDA inducida por la glicina proporciona neuroprotección {svg_5}. Esto sugiere que la glicina podría tener aplicaciones potenciales en el tratamiento de enfermedades neurológicas caracterizadas por cambios en el equilibrio de las concentraciones de neurotransmisores en el SNC {svg_6}.
4. Síntesis de derivados simétricos de aminoácidos Los derivados simétricos de α-aminoácidos se pueden usar para la síntesis de péptidos unidos intermolecularmente, como péptidos de tipo dímero, y péptidos modificados en los que dos aminoácidos están unidos intramolecularmente {svg_7}. Esto sugiere que la glicina podría utilizarse como intermedio sintético para la síntesis total de productos naturales y moléculas funcionales {svg_8}.
Polipéptidos sintéticos
Los avances recientes en los N-carboxianhidridos (NCA) de aminoácidos y los polipéptidos sintéticos resaltan el papel de la glicina en la química, el autoensamblaje y las aplicaciones biológicas de estos materiales {svg_9}. La glicina se puede utilizar en la preparación de nuevos polipéptidos bien definidos {svg_10}.
Síntesis orgánica
La glicina se puede utilizar en la síntesis de derivados de α-aminoácidos no naturales {svg_11}. Esto sugiere que la glicina podría utilizarse en el desarrollo de nuevos protocolos para la arilación, alquilación, alquinilación, halogenación, alcoxilación y acilacióxilación de estos aminoácidos {svg_12}.
Mecanismo De Acción
Target of Action
The primary targets of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)-, also known as Glutathione (GSH), are reactive oxygen species (ROS) and enzymes involved in detoxification processes . GSH is a cofactor for some enzymes, including glutathione peroxidase .
Mode of Action
GSH participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .
Biochemical Pathways
GSH is involved in several biochemical pathways. It participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes . GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria .
Pharmacokinetics
The pharmacokinetics of GSH are complex due to its role in various biochemical processes. It is involved in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . .
Result of Action
The action of GSH results in the detoxification of harmful substances, reduction of oxidative stress, and maintenance of cellular health . It helps to maintain the redox balance within cells, which is crucial for cellular functions . GSH depletion may play a central role in inflammatory diseases and COVID-19 pathophysiology, host immune response, and disease severity and mortality .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GSH. Oxidative stress, for example, can lower GSH levels, affecting its ability to protect against cell and tissue damage . Therapies enhancing GSH could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19, and increasing GSH levels may prevent and subdue these diseases .
Direcciones Futuras
Research is ongoing into the potential health benefits of GGC supplementation, particularly in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma, or episodes of poisoning . Further studies are needed to fully understand the potential of GGC in health and disease .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSXRVCMGQZWBV-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303707 | |
| Record name | L-γ-Glutamyl-D-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128960-77-0 | |
| Record name | L-γ-Glutamyl-D-cysteinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128960-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-γ-Glutamyl-D-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3aS,4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B1179468.png)